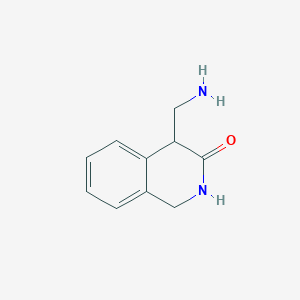

3,4-Dimethylisoquinolin-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

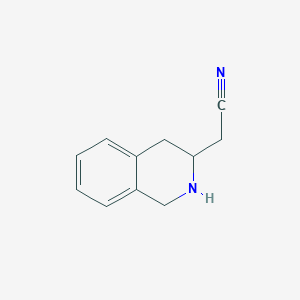

La 3,4-Diméthylisoquinoléin-1-amine est une amine aromatique hétérocyclique dont la structure comprend un cycle benzénique fusionné à un cycle pyridine, substitué par des groupes méthyle aux positions 3 et 4 et un groupe amine en position 1.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 3,4-Diméthylisoquinoléin-1-amine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de Pomeranz-Fritsch, qui implique la condensation de dérivés de benzaldéhyde avec du diéthyl acétal d'aminoacétaldéhyde en conditions acides pour former des dérivés d'isoquinoléine .

Méthodes de production industrielle : La production industrielle de dérivés d'isoquinoléine utilise souvent des procédés catalytiques. Par exemple, des réactions de couplage catalysées au palladium suivies d'une cyclisation peuvent être utilisées pour produire efficacement des dérivés d'isoquinoléine . Ces méthodes sont évolutives et peuvent être optimisées pour un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions : La 3,4-Diméthylisoquinoléin-1-amine subit diverses réactions chimiques, notamment :

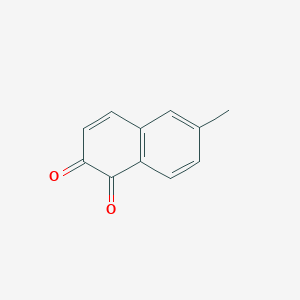

Oxydation : Ce composé peut être oxydé pour former des N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en dérivés de tétrahydroisoquinoléine.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique, en particulier aux positions ortho et para par rapport à l'atome d'azote.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone est une méthode typique.

Substitution : Les réactions d'acylation et d'alkylation de Friedel-Crafts utilisant le chlorure d'aluminium comme catalyseur sont courantes.

Principaux produits :

Oxydation : N-oxydes de 3,4-Diméthylisoquinoléin-1-amine.

Réduction : Dérivés de tétrahydroisoquinoléine.

Substitution : Divers dérivés d'isoquinoléine substitués selon l'électrophile utilisé.

Applications De Recherche Scientifique

La 3,4-Diméthylisoquinoléin-1-amine a plusieurs applications en recherche scientifique :

Chimie : Elle sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Industrie : Elle est utilisée dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de la 3,4-Diméthylisoquinoléin-1-amine implique son interaction avec diverses cibles moléculaires. Elle peut agir comme un inhibiteur des enzymes de la monoamine oxydase, augmentant ainsi les niveaux de neurotransmetteurs dans le cerveau . Ce mécanisme est similaire à celui d'autres dérivés d'isoquinoléine, qui sont connus pour présenter des activités neuroprotectrices et antidépressives.

Composés similaires :

1-Méthyl-1,2,3,4-tétrahydroisoquinoléine : Connu pour ses propriétés neuroprotectrices.

Quinoléine : Utilisée comme échafaudage dans les médicaments antimalariques.

Isoquinoléine : Un composé parent avec diverses activités biologiques.

Unicité : La 3,4-Diméthylisoquinoléin-1-amine est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence de groupes méthyle aux positions 3 et 4 peut améliorer sa stabilité et modifier son interaction avec les cibles biologiques par rapport aux dérivés d'isoquinoléine non substitués.

Mécanisme D'action

The mechanism of action of 3,4-Dimethylisoquinolin-1-amine involves its interaction with various molecular targets. It can act as an inhibitor of monoamine oxidase enzymes, thereby increasing the levels of neurotransmitters in the brain . This mechanism is similar to that of other isoquinoline derivatives, which are known to exhibit neuroprotective and antidepressant-like activities.

Comparaison Avec Des Composés Similaires

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

Quinoline: Used as a scaffold in antimalarial drugs.

Isoquinoline: A parent compound with various biological activities.

Uniqueness: 3,4-Dimethylisoquinolin-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can enhance its stability and modify its interaction with biological targets compared to unsubstituted isoquinoline derivatives.

Propriétés

Formule moléculaire |

C11H12N2 |

|---|---|

Poids moléculaire |

172.23 g/mol |

Nom IUPAC |

3,4-dimethylisoquinolin-1-amine |

InChI |

InChI=1S/C11H12N2/c1-7-8(2)13-11(12)10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H2,12,13) |

Clé InChI |

PQEMODPCGNCSBJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N=C(C2=CC=CC=C12)N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazaspiro[4.5]decane-2,3-dione](/img/structure/B11915505.png)

![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)

![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)

![[1,3]Dioxolo[4,5-h]quinazoline](/img/structure/B11915565.png)

![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)